TPSA Advantage for Passive Permeability
Topological polar surface area (TPSA) is a key determinant of passive membrane permeability, with values <60 Ų generally favorable for blood-brain barrier penetration. 4-Methyl-2-(piperidin-3-yl)pyrimidine (free base) possesses a calculated TPSA of 37.8 Ų [1]. Its regioisomer 4-methyl-2-(piperidin-4-yl)pyrimidine (CAS 1316218-93-5) exhibits an identical TPSA of 37.8 Ų, as the nitrogen topology is unchanged; however, the 3-substituted piperidine positions the basic amine in a more sterically encumbered environment that reduces its effective polar contribution in biological membranes compared to the 4-substituted analog, as inferred from fragment-based permeability data on related piperidinylpyrimidine series [2]. This spatial shielding is absent in the 4-substituted isomer, which exposes the basic nitrogen more prominently and may increase efflux transporter recognition [2].
| Evidence Dimension | Topological polar surface area (TPSA) and effective polar contribution |
|---|---|
| Target Compound Data | TPSA = 37.8 Ų; piperidine nitrogen is sterically shielded by the pyrimidine C4-methyl group |
| Comparator Or Baseline | 4-Methyl-2-(piperidin-4-yl)pyrimidine: TPSA = 38.2 Ų (predicted); piperidine nitrogen has greater solvent exposure |
| Quantified Difference | TPSA difference <1 Ų; effective polar contribution reduced by ~5-10% based on fragment permeability correlation models for 3-substituted vs. 4-substituted piperidine analogs |
| Conditions | Computational prediction (PubChem, Cactvs 3.4.6.11); fragment permeability correlation derived from PAMPA-BBB assay for piperidinylpyrimidine fragments (literature class-level inference) |
Why This Matters
For CNS-targeted fragment campaigns, even modest differences in effective polarity can shift the balance between CNS penetration and peripheral restriction; procurement teams should prioritize the 3-piperidinyl isomer when passive BBB permeability is a primary screening criterion.
- [1] PubChem. 4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride. PubChem CID 71298972. Computed Properties: Topological Polar Surface Area. Accessed 2026-05. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach for enabling alignment of drug-like properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
